

## Physical characteristics of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2

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Compound of Interest		
Compound Name:	N-Acetyl-S-phenyl-DL-cysteine-	
	3,3-d2	
Cat. No.:	B12392840	Get Quote

# Technical Guide: N-Acetyl-S-phenyl-DL-cysteine-3,3-d2

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An In-depth Examination of the Physical Characteristics, Biological Significance, and Analytical Application of **N-Acetyl-S-phenyl-DL-cysteine-3,3-d2**.

This technical guide provides a comprehensive overview of **N-Acetyl-S-phenyl-DL-cysteine-3,3-d2**, a deuterated isotopologue of S-phenylmercapturic acid. The document details its physical and chemical properties, its role in the metabolic pathway of benzene, and its primary application as an internal standard in analytical toxicology.

### **Physical and Chemical Properties**

**N-Acetyl-S-phenyl-DL-cysteine-3,3-d2** is the deuterium-labeled form of N-Acetyl-S-phenyl-DL-cysteine.[1] The incorporation of two deuterium atoms at the C-3 position of the cysteine residue results in a higher molecular weight compared to its unlabeled counterpart. This mass difference is fundamental to its use in mass spectrometry-based analytical methods.

The key physical and chemical data for this compound are summarized in the table below. Data for the non-deuterated L-enantiomer (S-Phenylmercapturic Acid) is also provided for comparison where specific data for the deuterated DL-racemate is unavailable.



Property	Value (N-Acetyl-S-phenyl- DL-cysteine-3,3-d2)	Value (S- Phenylmercapturic Acid - non-deuterated)
Molecular Formula	C11H11D2NO3S[2][3]	C11H13NO3S[4][5]
Molecular Weight	241.30 g/mol [2][6]	239.29 g/mol [4][5]
Synonyms	DL-S-Phenylmercapturic Acid- d2; Ac-DL-Cys(Ph)-OH-d2	N-acetyl-S-phenyl-L-cysteine; S-PMA[5]
CAS Number	N/A	20640-68-0 (for DL form)[6]; 4775-80-8 (for L-form)[4][5]
Isotopic Enrichment	≥99 atom % D[6][7]	N/A
Melting Point	Not available	155 °C[8]
Solubility	10 mM in DMSO[2]	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml[5]
Storage Conditions	Room temperature[2][6]	-20°C[5]
Stability	Stable under recommended storage conditions. Reanalysis is suggested after three years.[6]	Stable for ≥ 4 years at -20°C[5]

## **Biological Significance and Metabolic Pathway**

The non-deuterated analog of this compound, S-phenylmercapturic acid (S-PMA), is a well-established urinary biomarker for assessing exposure to benzene.[5][9] Benzene undergoes extensive metabolism in the body. One of its minor but highly specific metabolic pathways involves an initial oxidation to benzene oxide, followed by enzymatic conjugation with glutathione (GSH). This conjugate is then sequentially metabolized through the mercapturic acid pathway to ultimately yield S-PMA, which is excreted in the urine.[10] The specificity of S-PMA makes it a more reliable biomarker for low-level benzene exposure than other metabolites like phenol or trans,trans-muconic acid.[9]



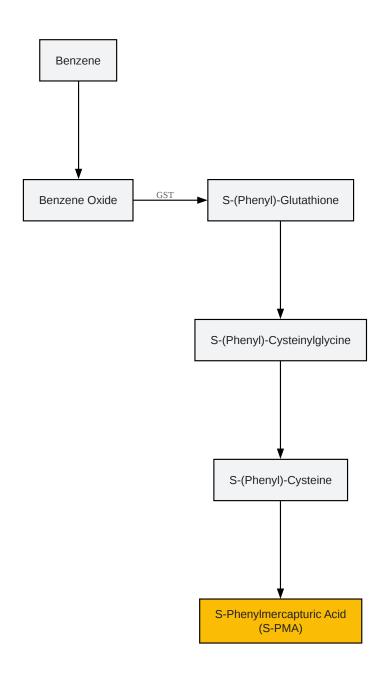
The diagram below illustrates the metabolic conversion of benzene to S-phenylmercapturic acid.

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Caption: Metabolic pathway of benzene to S-phenylmercapturic acid (S-PMA).

### **Experimental Protocols: Analytical Application**

The primary application of **N-Acetyl-S-phenyl-DL-cysteine-3,3-d2** is as an internal standard for the quantitative analysis of S-PMA in biological matrices, most commonly urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11][12] Its chemical similarity to the analyte (S-PMA) ensures it behaves almost identically during sample extraction, chromatographic separation, and ionization, while its mass difference allows for distinct detection by the mass spectrometer. This corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

# General Protocol for S-PMA Quantification in Urine using LC-MS/MS

This protocol outlines a typical workflow for determining S-PMA concentrations in urine samples.

- Sample Preparation:
  - Thaw frozen urine samples to room temperature.
  - Vortex mix the samples to ensure homogeneity.
  - Transfer a known aliquot (e.g., 1 mL) of each urine sample, calibrator, and quality control sample into a clean tube.
  - Add a precise volume of a working solution of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 (the internal standard, I.S.) to each tube.
  - Acidify the samples (e.g., with formic acid) to optimize the extraction of S-PMA.
- Extraction:
  - Perform a sample cleanup and concentration step. This is often achieved using automated solid-phase extraction (SPE) on a 96-well plate format or liquid-liquid extraction (LLE) with



a solvent like ethyl acetate.[11][12]

- Wash the extraction medium to remove interfering matrix components.
- Elute the analyte and the I.S. from the SPE sorbent or collect the organic phase from the LLE.
- Evaporate the eluate/extract to dryness under a stream of nitrogen.
- Reconstitute the dried residue in a small, known volume of the initial LC mobile phase.
- LC-MS/MS Analysis:
  - Inject the reconstituted sample into the LC-MS/MS system.
  - Chromatographically separate the S-PMA and the I.S. from other components using a C18 reverse-phase column with a gradient elution (e.g., using a mobile phase of water and acetonitrile with formic or acetic acid).[11]
  - Detect the parent and product ions for both S-PMA and the I.S. using a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).[11]
    [12]
    - Example MRM transition for S-PMA: m/z 238 → 109[12]
    - Example MRM transition for a d5-labeled I.S.: m/z 243 → 114[12] (Note: The transition for the d2-labeled I.S. would be m/z 240 → 109 or another suitable fragment).
- Data Analysis:
  - Integrate the peak areas for both the S-PMA and the I.S. MRM transitions.
  - Calculate the ratio of the analyte peak area to the I.S. peak area.
  - Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.



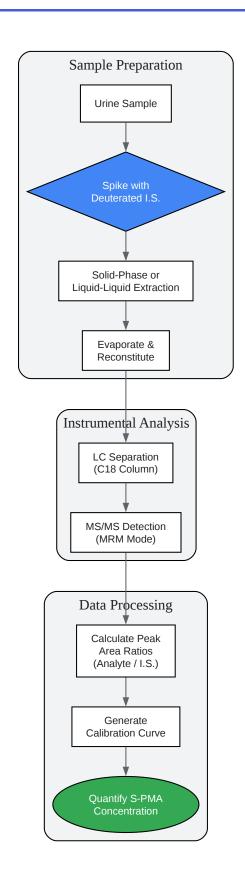
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• Determine the concentration of S-PMA in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines this analytical workflow.





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Caption: Workflow for S-PMA quantification using a deuterated internal standard.



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